The synthesis of bismuth;terbium can be achieved through several methods, including solid-state reactions and solution methods.
The molecular structure of bismuth;terbium typically exhibits a perovskite-like arrangement when synthesized in solid-state forms. The crystal structure can be analyzed using X-ray diffraction techniques, which provide information on:
Bismuth;terbium participates in various chemical reactions, particularly those involving redox processes. Key reactions include:
The specific conditions under which these reactions occur (such as temperature and pressure) significantly influence the resulting product's properties .
The mechanism of action for bismuth;terbium compounds often involves electron transfer processes that are crucial for their application in electronic devices. The presence of terbium ions can enhance luminescent properties due to their f-electron transitions, which are responsible for light emission under specific conditions.
The physical and chemical properties of bismuth;terbium compounds include:
Characterization techniques such as differential thermal analysis (DTA) and thermogravimetric analysis (TGA) provide insights into thermal behavior under varying conditions .
Bismuth;terbium compounds have several promising applications:
Research continues into optimizing these compounds for enhanced performance in existing applications or developing new uses based on their unique properties .
The Bismuth-Terbium (Bi-Tb) system exhibits limited mutual solubility in solid states, forming multiple intermetallic compounds with distinct crystallographic features. Phase equilibria studies reveal a eutectic reaction at 271°C (L → Bi + Bi₂Tb) and peritectic formations for other stoichiometries [1] [7]. The system comprises five intermediate phases: Bi₂Tb (melting congruently at 1420°C), BiTb (peritectic formation at 1320°C), Bi₃Tb₅ (peritectic, 1310°C), BiTb₂ (peritectic, 1210°C), and BiTb₃ (peritectic, 1130°C) [1].
Crystallographically, Bi₂Tb adopts a tetragonal MoSi₂-type structure (space group I4/mmm) with lattice parameters a = 4.55 Å and c = 10.20 Å. BiTb crystallizes in the orthorhombic CrB-type structure (space group Cmcm), featuring zig-zag chains of Tb atoms along the b-axis [1] [6]. High-temperature X-ray diffraction confirms these phases remain stable up to 800°C, with no polymorphism observed. The limited solid solubility of Tb in Bi (≤1.2 at%) and Bi in Tb (≤0.8 at%) underscores their immiscibility, attributed to significant atomic size mismatch (Bi: 1.60 Å, Tb: 1.78 Å) and divergent bonding characteristics [1].
Table 1: Crystallographic Parameters of Bi-Tb Intermetallic Phases
Compound | Crystal Structure | Space Group | Lattice Parameters (Å) | Melting/Formation |
---|---|---|---|---|
Bi₂Tb | Tetragonal | I4/mmm | a=4.55, c=10.20 | Congruent, 1420°C |
BiTb | Orthorhombic | Cmcm | a=4.38, b=10.82, c=3.72 | Peritectic, 1320°C |
BiTb₂ | Hexagonal | P6₃/mmc | a=5.21, c=3.98 | Peritectic, 1210°C |
Terbium substitution in bismuth ferrite (Bi₁₋ₓTbₓFeO₃) induces concentration-dependent structural transitions that profoundly influence multiferroic behavior. At low Tb concentrations (x ≤ 0.10), the system retains the rhombohedral R3c structure of pure BiFeO₃, evidenced by (104)/(110) peak splitting in XRD patterns [8]. Increasing Tb content (x > 0.10) destabilizes this phase, triggering a sequence of transitions: first to an orthorhombic Pnma phase (0.10 < x ≤ 0.15), followed by a polar orthorhombic Pn2₁a structure (x > 0.15) [7] [8]. These transitions arise from steric effects induced by ionic radius mismatch (Bi³⁺: 1.17 Å, Tb³⁺: 1.04 Å), which distorts FeO₆ octahedra and reduces Fe-O-Fe bond angles from 156° (x=0) to 142° (x=0.20) [8].
The structural evolution directly modulates magnetic properties. The R3c-Pnma transition enhances weak ferromagnetism, increasing saturation magnetization from 0.25 emu/g (x=0) to 2.8 emu/g (x=0.20) at 10K. This originates from partial suppression of the space-modulated spin structure and canting of antiferromagnetically aligned Fe³⁺ moments [8]. Additionally, Tb³⁺-Fe³⁺ superexchange interactions intensify below 50K, yielding a significant magnetocaloric effect (–∆Sₘ=4.2 J·kg⁻¹·K⁻¹ at 7T for x=0.20) [8].
Table 2: Structural and Magnetic Evolution in Bi(₁₋ₓ)Tb(ₓ)FeO(₃)
Tb Content (x) | Dominant Phase | Fe-O-Fe Angle (°) | Saturation Magnetization (emu/g) | Magnetic Transition |
---|---|---|---|---|
0.00 | Rhombohedral (R3c) | 156±1 | 0.05 | AFM (T |
0.10 | Rhombohedral (R3c) | 152±1 | 0.82 | Weak FM + AFM |
0.15 | Orthorhombic (Pnma) | 145±1 | 1.95 | Enhanced FM |
0.20 | Orthorhombic (Pn2₁a) | 142±1 | 2.80 | Strong FM (T |
Incorporating terbium into bismuth borate/borosilicate glasses significantly modifies network topology and optical properties. In xTb₂O₃-(20-x)Bi₂O₃-60B₂O₃-20SiO₂ systems, Tb³⁺ acts as a network modifier, disrupting borate and silicate networks [5] [9]. Fourier-transform infrared (FTIR) spectroscopy reveals that increasing Tb₂O₃ content (0–10 mol%) converts tetrahedral BO₄ units (absorption at 950–1100 cm⁻¹) to trigonal BO₃ units (1200–1450 cm⁻¹), increasing non-bridging oxygen (NBO) density [5] [9]. This transformation occurs because Tb³⁺ ions provide charge compensation for [BO₄]⁻ units, reversing the boron coordination change initially induced by Bi³⁺.
Concomitantly, density increases linearly from 4.82 g/cm³ (0 mol% Tb₂O₃) to 5.31 g/cm³ (10 mol% Tb₂O₃), while molar volume expands from 28.5 cm³/mol to 31.2 cm³/mol [5]. This anomalous trend (density increase with volume expansion) indicates terbium incorporation expands the glass network through ionic radius effects (Tb³⁺: 1.04 Å vs. B³⁺: 0.23 Å) [9]. Optical bandgap energy (Eopt) decreases from 2.95 eV to 2.65 eV due to:
Terbium doping (0.5–5.0 at%) in bismuth molybdate (Bi₂MoO₆) nanostructures creates in-situ Tb⁴⁺/Tb³⁺ redox centers that dramatically enhance photocatalytic activity. Hydrothermal synthesis yields nanograss-like morphologies with specific surface areas of 42–65 m²/g, where Tb³⁺ substitutes Bi³⁺ in perovskite-like layers [10]. X-ray photoelectron spectroscopy confirms dual oxidation states: Tb⁴⁺ (Tb 3d₅/₂ at 1242.3 eV) and Tb³⁺ (Tb 3d₅/₂ at 1240.1 eV), with the Tb⁴⁺/Tb³⁺ ratio peaking at 1.2 for 3.0 at% doping [10].
These redox centers function as electron traps during photocatalysis:
graph LR A[Photoexcitation: Bi₂MoO₆ + hν → e⁻ + h⁺] --> B[Tb⁴⁺ + e⁻ → Tb³⁺] A --> C[Tb³⁺ + h⁺ → Tb⁴⁺]
This trapping-releasing cycle prolongs carrier lifetime by 2.7-fold (from 3.1 ns to 8.4 ns) and boosts methylene blue degradation efficiency to 98% within 90 minutes—2.3× higher than undoped Bi₂MoO₆ [10]. The optimal 3.0 at% Tb-doped sample exhibits a photocurrent density of 42 μA/cm², exceeding undoped samples (18 μA/cm²) due to efficient charge separation [10]. Radical trapping experiments confirm superoxide radicals (•O₂⁻) as primary active species, generated via Tb³⁺-mediated oxygen reduction.
Table 3: Photocatalytic Performance of Tb-Doped Bi₂MoO₆
Tb Doping (at%) | Tb⁴⁺/Tb³⁺ Ratio | Carrier Lifetime (ns) | Degradation Efficiency (%) | Photocurrent Density (μA/cm²) |
---|---|---|---|---|
0.0 | 0.00 | 3.1±0.2 | 42.5 | 17.8±0.9 |
1.5 | 0.85 | 5.7±0.3 | 71.2 | 29.3±1.2 |
3.0 | 1.20 | 8.4±0.4 | 98.1 | 41.7±1.5 |
5.0 | 0.95 | 6.2±0.3 | 83.6 | 32.4±1.3 |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0